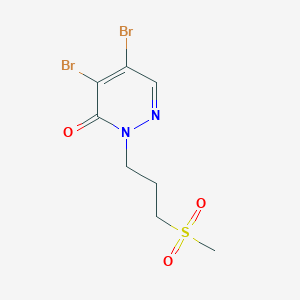
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide, also known as ETC-159, is a small molecule inhibitor that targets the enzyme GLI transcription factors. GLI transcription factors are involved in the Hedgehog signaling pathway, which plays a critical role in embryonic development and tissue regeneration. The Hedgehog signaling pathway has also been implicated in several types of cancer, making GLI transcription factors an attractive target for cancer therapy.
Mécanisme D'action
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide inhibits GLI transcription factors by binding to a specific site on the protein. This prevents GLI transcription factors from binding to DNA and activating genes involved in cell proliferation and survival. By inhibiting GLI transcription factors, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal studies, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been well-tolerated and has demonstrated efficacy in reducing tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is its specificity for GLI transcription factors, which reduces the risk of off-target effects. However, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, the cost of synthesizing N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide may be a limitation for some labs.
Orientations Futures
Several potential future directions for N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide research include:
1. Clinical trials to evaluate the safety and efficacy of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide in humans.
2. Combination therapy studies to investigate the potential synergistic effects of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide with other cancer therapies.
3. Studies to explore the role of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide in other diseases or conditions where the Hedgehog signaling pathway is implicated, such as fibrosis or neurodegenerative diseases.
4. Development of more efficient and cost-effective synthesis methods for N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide.
5. Studies to investigate the potential for N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide to overcome drug resistance in cancer cells.
In conclusion, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is a promising small molecule inhibitor that targets GLI transcription factors in the Hedgehog signaling pathway. While further research is needed to evaluate its safety and efficacy in humans, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has demonstrated efficacy in preclinical studies and has potential as a cancer therapy.
Méthodes De Synthèse
The synthesis of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide involves the condensation of 4-methyl-2-thiophen-2-yl-1,3-thiazol-5-amine with 2-ethylbutyryl chloride in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
Applications De Recherche Scientifique
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of several types of cancer cells, including pancreatic cancer, basal cell carcinoma, and medulloblastoma. N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-4-11(5-2)9-16-14(18)13-10(3)17-15(20-13)12-7-6-8-19-12/h6-8,11H,4-5,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYVYLOATCGWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNC(=O)C1=C(N=C(S1)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)


![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)



![2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B6647468.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine](/img/structure/B6647475.png)

